molecular formula C7H4ClFO2 B14015448 5-Chloro-2-fluoro-3-hydroxybenzaldehyde

5-Chloro-2-fluoro-3-hydroxybenzaldehyde

Cat. No.: B14015448
M. Wt: 174.55 g/mol
InChI Key: BTEDMWZABSZKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-hydroxybenzaldehyde typically involves the chlorination and fluorination of 3-hydroxybenzaldehyde. One common method includes the following steps:

    Chlorination: 3-Hydroxybenzaldehyde is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 5-position.

    Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Chloro-2-fluoro-3-hydroxybenzoic acid.

    Reduction: 5-Chloro-2-fluoro-3-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-fluoro-3-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzaldehyde: Lacks the fluorine atom, which may affect its reactivity and applications.

    5-Fluoro-2-hydroxybenzaldehyde:

    3-Hydroxybenzaldehyde: The parent compound without chlorine and fluorine substitutions.

Uniqueness

5-Chloro-2-fluoro-3-hydroxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical behavior and enhance its utility in various applications compared to its analogs.

Properties

Molecular Formula

C7H4ClFO2

Molecular Weight

174.55 g/mol

IUPAC Name

5-chloro-2-fluoro-3-hydroxybenzaldehyde

InChI

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H

InChI Key

BTEDMWZABSZKHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.